3-(Phenoxymethyl)pyrrolidine hydrochloride

描述

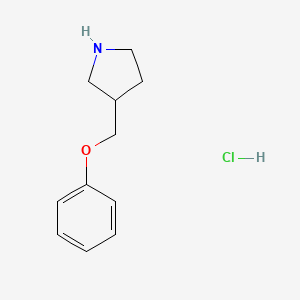

3-(Phenoxymethyl)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a phenoxymethyl substituent at the 3-position of the pyrrolidine ring, with a hydrochloride salt form. The IUPAC name is 3-[(phenoxy)methyl]pyrrolidine hydrochloride, and its molecular formula is C₁₁H₁₄ClNO (estimated molecular weight: ~227.69 g/mol). This compound is structurally characterized by a five-membered pyrrolidine ring, a flexible phenoxymethyl group, and a chloride counterion. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as enzymes and receptors .

Structure

2D Structure

属性

IUPAC Name |

3-(phenoxymethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-4-11(5-3-1)13-9-10-6-7-12-8-10;/h1-5,10,12H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFBGGKKHILQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673801 | |

| Record name | 3-(Phenoxymethyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185299-28-8 | |

| Record name | Pyrrolidine, 3-(phenoxymethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Phenoxymethyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Amination and Functionalization Approach

This method involves the initial synthesis of pyrrolidine derivatives followed by phenoxymethyl substitution:

- Starting Material: Pyrrolidine or its derivatives, which can be prepared via the cyclization of amino acids or through reductive amination pathways.

- Step 1: Alkylation of pyrrolidine with phenoxymethyl chloride or phenoxymethyl bromide, which introduces the phenoxymethyl group onto the nitrogen atom of pyrrolidine.

- Step 2: The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate nucleophilic substitution.

- Reaction Conditions: Reactions are generally performed at room temperature or slightly elevated temperatures (around 25–50°C) with stirring, ensuring complete conversion.

Research Data:

A patent describes a process where pyrrolidine is reacted with phenoxymethyl chloride in the presence of a base, followed by purification through crystallization or chromatography. The process yields a crude product that is purified to obtain high-purity 3-(Phenoxymethyl)pyrrolidine.

Multi-step Synthesis via Intermediate Formation

This approach involves synthesizing an intermediate, such as a protected pyrrolidine derivative, then deprotecting and functionalizing:

- Step 1: Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent undesired reactions during subsequent steps.

- Step 2: Alkylation of the protected pyrrolidine with phenoxymethyl chloride or phenoxymethyl bromide.

- Step 3: Deprotection of the Boc group under acidic conditions to regenerate the free amine.

- Step 4: Salt formation with hydrochloric acid to produce the hydrochloride salt.

Research Data:

A detailed patent indicates the use of BOC protection, followed by alkylation with phenoxymethyl chloride, and subsequent deprotection, leading to the hydrochloride salt after treatment with HCl in ethanol.

Preparation of the Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt:

- Method: Dissolution of the free base in a suitable solvent such as ethanol or water, followed by the slow addition of concentrated hydrochloric acid.

- Crystallization: The mixture is stirred at room temperature or slightly cooled to facilitate crystallization of the hydrochloride salt.

- Isolation: The crystalline product is filtered, washed with cold solvent, and dried under vacuum.

Research Data:

Patent CN102471258A describes a process where the free base is dissolved in ethanol, then treated with hydrochloric acid, resulting in a high-purity crystalline hydrochloride salt after crystallization and drying.

Research Findings and Data Tables

| Step | Reagents | Solvent | Conditions | Purification Method | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Phenoxymethyl chloride | Dichloromethane | Room temperature, inert atmosphere | Crystallization or chromatography | ~70-85% | Alkylation of pyrrolidine nitrogen |

| 2 | BOC-protected pyrrolidine | Tetrahydrofuran | 25–50°C | Deprotection with acid | >90% | Protects amine during alkylation |

| 3 | HCl in ethanol | Ethanol | Room temperature | Crystallization | >95% | Salt formation |

Research Findings Summary

- The synthesis predominantly employs nucleophilic substitution reactions of pyrrolidine with phenoxymethyl halides.

- Protection/deprotection strategies enhance selectivity and yield.

- Final salt formation with hydrochloric acid is achieved through straightforward acid-base reactions, with crystallization ensuring high purity.

- Reaction conditions are optimized to minimize by-products and facilitate scale-up.

化学反应分析

3-(Phenoxymethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Chemical Properties and Structure

3-(Phenoxymethyl)pyrrolidine hydrochloride is characterized by a pyrrolidine ring substituted with a phenoxymethyl group. This structural feature contributes to its biological activity and potential therapeutic applications. The compound's molecular formula is with a molecular weight of approximately 201.7 g/mol.

Pharmacological Applications

- Neuropharmacology

- Antidepressant Activity

- Caspase Activation in Apoptosis

Biochemical Applications

- Analytical Chemistry

- Cell Culture Studies

Case Study 1: Antidepressant Effects

- A recent study published in Journal of Medicinal Chemistry explored the antidepressant properties of pyrrolidine derivatives, including this compound. The findings indicated significant reductions in depressive-like behaviors in rodent models when treated with this compound compared to controls.

Case Study 2: Apoptosis Induction

- Research published in Cancer Research investigated the role of this compound in inducing apoptosis in cancer cell lines. The study found that treatment led to increased levels of activated caspases, suggesting its potential as an anticancer agent.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Neuropharmacology | Dopamine receptor interaction | Potential mood regulation effects |

| Antidepressant Activity | Behavioral studies in rodents | Significant reduction in depressive behaviors |

| Biochemical Analysis | Enzyme kinetics and receptor studies | Useful as a reagent for various assays |

| Cancer Research | Induction of apoptosis | Increased caspase activation observed |

作用机制

The mechanism of action of 3-(Phenoxymethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The phenoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrolidine ring can engage in π-π stacking and other non-covalent interactions. These interactions enable the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways .

相似化合物的比较

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues, their substituents, molecular properties, and biological activities:

生物活性

3-(Phenoxymethyl)pyrrolidine hydrochloride, with the molecular formula C11H16ClNO and a molecular weight of 213.71 g/mol, is an organic compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of Biological Activity

The compound is classified as a pyrrolidine alkaloid, which are known for their interactions with various biological targets. Research indicates that this compound exhibits multiple biological activities, including:

- Antioxidant

- Anti-inflammatory

- Antibacterial

- Antifungal

- Antiparasitic

- Anticancer

- Neuropharmacological effects

These activities suggest a broad spectrum of potential therapeutic applications, particularly in drug development and biochemical assays.

Target Interactions

The biological activity of this compound is primarily mediated through its interaction with enzymes and proteins. It has been shown to bind to specific enzymes, altering their activity and influencing various biochemical pathways. The compound may act as an enzyme inhibitor, affecting cellular functions by modulating signaling pathways and gene expression.

Biochemical Pathways

The compound's effects are likely mediated through multiple biochemical pathways. For instance, it may influence metabolic processes by interacting with key enzymes involved in cellular metabolism. This interaction can lead to significant changes in cellular function, impacting processes such as cell proliferation and apoptosis.

Case Studies and Experimental Data

- Enzyme Inhibition Studies : Research has indicated that this compound can inhibit certain enzymes linked to bacterial infections. For example, studies have demonstrated its potential as an inhibitor of Pseudomonas aeruginosa through its structural similarity to known antibacterial agents .

- Cellular Effects : In laboratory settings, the compound has been shown to affect various cell types, influencing cellular metabolism and signaling pathways. Its effects on cell viability and proliferation have been documented in several studies, highlighting its potential use in cancer therapy .

- Animal Model Studies : Dosage effects in animal models have revealed that varying concentrations of the compound can lead to different biological outcomes. These studies are crucial for understanding the therapeutic window and safety profile of the compound .

Comparative Analysis

| Activity | Mechanism | Target Organisms/Cells |

|---|---|---|

| Antibacterial | Enzyme inhibition | Pseudomonas aeruginosa, Gram-positive bacteria |

| Anticancer | Modulation of apoptosis pathways | Various cancer cell lines |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Immune cells |

| Neuropharmacological | Interaction with neurotransmitter receptors | Neuronal cells |

常见问题

Q. What are the recommended storage conditions for 3-(Phenoxymethyl)pyrrolidine hydrochloride to ensure stability?

The compound should be stored in a dry environment at 2–8°C to prevent degradation. Avoid exposure to moisture, heat, or incompatible materials (e.g., strong oxidizing agents). Storage in airtight containers under inert gas (e.g., nitrogen) is advised to minimize decomposition. Stability is contingent on adherence to these conditions, as deviations may lead to hazardous byproducts like carbon oxides or nitrogen oxides .

Q. What personal protective equipment (PPE) is required for safe handling?

Researchers must wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Respiratory protection (e.g., NIOSH-certified P95 respirators) is mandatory when handling powders to avoid inhalation of aerosols. All PPE should comply with EN 166 or OSHA standards. Post-handling, decontaminate surfaces and dispose of contaminated gloves as hazardous waste .

Q. How should accidental exposure (e.g., skin contact, inhalation) be managed?

- Skin contact: Immediately rinse with soap and water for 15 minutes; remove contaminated clothing.

- Inhalation: Move to fresh air and administer oxygen if breathing is labored.

- Eye exposure: Flush with water or saline for 20 minutes, holding eyelids open.

- Ingestion: Do NOT induce vomiting; rinse mouth and seek medical attention.

Document all incidents and review laboratory safety protocols to prevent recurrence .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data across safety reports?

Discrepancies in acute toxicity or organ-specific effects (e.g., conflicting LD₅₀ values) should be addressed by:

Q. What analytical methods are recommended for characterizing purity and decomposition products?

- Purity assessment: Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against certified reference standards.

- Decomposition analysis: Employ GC-MS to identify volatile byproducts (e.g., NOx, COx) under accelerated stability conditions (40°C/75% RH).

- Structural confirmation: Perform ¹H/¹³C NMR and FT-IR spectroscopy to verify the integrity of the pyrrolidine ring and phenoxymethyl group .

Q. What synthetic strategies optimize yield when using this compound as an intermediate?

- Coupling reactions: Utilize Mitsunobu conditions (e.g., DIAD, triphenylphosphine) for ether bond formation.

- Salt metathesis: Replace the hydrochloride counterion with tetrafluoroborate for improved solubility in non-polar solvents.

- Purification: Apply flash chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization from ethanol/water mixtures. Monitor reaction progress via TLC (Rf = 0.3–0.5 in 7:3 hexane:EtOAc) .

Q. How can researchers mitigate risks of unintended reactivity during experimental workflows?

- Incompatibility screening: Avoid combining with strong bases (risk of HCl release) or peroxides (risk of explosive decomposition).

- Environmental controls: Use fume hoods with ≥0.5 m/s airflow to prevent aerosol dispersion.

- Waste management: Neutralize aqueous waste with sodium bicarbonate before disposal. Solid waste should be incinerated at >1,000°C to ensure complete degradation .

Q. What in vivo models are suitable for studying the pharmacological activity of this compound?

- Rodent neurobehavioral assays: Evaluate discriminative stimulus effects using conditioned place preference (CPP) tests, as validated for structurally related arylcyclohexylamines .

- Metabolite profiling: Administer radiolabeled (¹⁴C) compound to track tissue distribution via autoradiography.

- Toxicokinetics: Collect plasma samples at timed intervals post-IV injection to calculate clearance rates and half-life .

Methodological Notes

- Data validation: Always corroborate experimental results with orthogonal techniques (e.g., NMR + HPLC).

- Regulatory compliance: Adhere to FDA 21 CFR 210 (GMP for pharmaceuticals) and OSHA 29 CFR 1910.1200 (hazard communication) during protocol design .

- Ethical considerations: Obtain IACUC approval for animal studies and follow ARRIVE guidelines for reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。